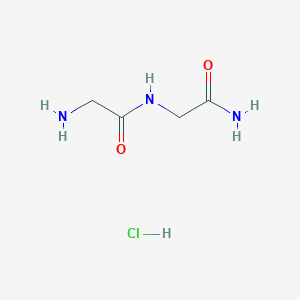

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound can be achieved using cost-effective reagents . The process involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water .Molecular Structure Analysis

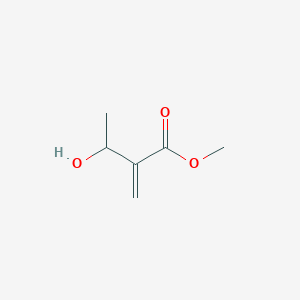

The molecular formula of “2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride” is C4H7N2O2 . It has an average mass of Da and a monoisotopic mass of Da .Physical And Chemical Properties Analysis

The compound has a boiling point of 342.5±27.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 58.6±3.0 kJ/mol . The compound also has a flash point of 160.9±23.7 °C .科学的研究の応用

Proteomics Research

Gly-Gly amide hydrochloride is utilized in proteomics research due to its role as a building block in peptide synthesis . It’s particularly useful in the study of protein structure and function, as well as in the identification of novel peptides and proteins.

Biochemical Assays

As a biochemical, this compound is employed in various assays to study enzyme kinetics and other biochemical pathways . Its stability and reactivity make it a valuable reagent in these contexts.

Cell Culture

In cell culture, Gly-Gly amide hydrochloride serves as a buffer with a pKa near physiological pH, which is crucial for maintaining the appropriate environment for cell growth and experimentation .

Drug Development

This compound is a precursor in the synthesis of glycineamide ribonucleotide , an intermediate in de novo purine biosynthesis . This pathway is often targeted in the development of anti-cancer and immunosuppressive drugs.

Material Science

In material science, Gly-Gly amide hydrochloride can be used to modify surfaces, particularly in the creation of self-assembled monolayers on substrates, which are essential for developing biosensors and other nanotechnology applications .

Ligand for Transition Metals

Glycinamide derivatives, including Gly-Gly amide hydrochloride, act as ligands for transition metals, which is important in the field of coordination chemistry . This application is significant for catalysis and the synthesis of complex metallo-organic compounds.

Peptide Synthesis

It is a key reagent in solid-phase peptide synthesis , where it’s used to elongate peptide chains in a controlled manner . This technique is fundamental in synthesizing peptides for therapeutic use.

Analytical Chemistry

Lastly, in analytical chemistry, Gly-Gly amide hydrochloride is used as a standard or reference compound in chromatography and mass spectrometry to help identify and quantify other substances .

特性

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYOALCNQWIADB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601829 |

Source

|

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(carbamoylmethyl)acetamide hydrochloride | |

CAS RN |

16438-42-9 |

Source

|

| Record name | 16438-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)